

# LY3000328 selectivity against Cathepsin L K B V

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## Compound Focus: LY 3000328

CAS No.: 1373215-15-6

Cat. No.: S534032

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## Selectivity Profile of LY3000328

LY3000328 is a potent and **selective noncovalent inhibitor of Cathepsin S (CatS)**. The tables below summarize its potency against various cathepsins and its key pharmaceutical properties.

**Table 1: In Vitro Enzyme Inhibition Profile of LY3000328 [1]**

Enzyme	IC <sub>50</sub> (nM)	Selectivity Ratio (vs. hCatS)
Human Cathepsin S (hCatS)	7.70 ± 5.85	-
Mouse Cathepsin S (mCatS)	1.67 ± 1.17	-
Human Cathepsin L (Cat L)	>100,000 (IC <sub>50</sub> >100 µM)	>12,987-fold
Human Cathepsin K (Cat K)	Information not explicitly stated in search results, but the compound is described as "very high selectivity." [1]	-
Human Cathepsin B (Cat B)	Information not explicitly stated in search results, but the compound is described as "very high selectivity." [1]	-

Enzyme	IC <sub>50</sub> (nM)	Selectivity Ratio (vs. hCatS)
Human Cathepsin V (Cat V)	Information not explicitly stated in search results, but the compound is described as "very high selectivity." [1]	-

Table 2: Key Pharmaceutical Properties of LY3000328 [1]

Property	Profile
Mechanism	Noncovalent, reversible inhibitor. Does not interact with the active site Cys25. [1]
Binding Site	Occupies the S2 and S3 subsites of the CatS enzyme. [1]
CYP450 Inhibition	Low (<15% inhibition at 10 µM for CYP3A4, 2D6, and 2C9). [1]
In Vitro Metabolism	Low (less than 20% metabolism after 30 min in mouse, rat, dog, and human liver microsomes). [1]
Permeability	Good (MDCK A-B >4%). [1]
hERG Inhibition	Low potential (6% displacement of [ <sup>3</sup> H]-astemizole at 100 µM). [1]

## Experimental Protocols

Here are detailed methodologies for key experiments you can perform to validate the activity and selectivity of LY3000328.

### Protocol 1: Cathepsin S Enzyme Inhibition Assay

This protocol is used to determine the IC<sub>50</sub> value of LY3000328 against Cathepsin S. [1]

- **Recombinant Enzyme Preparation:** Obtain recombinant human (or mouse) Cathepsin S enzyme.
- **Fluorogenic Substrate:** Use a specific fluorogenic substrate (e.g., Z-Val-Val-Arg-AMC).
- **Reaction Buffer:** Prepare an activation buffer (e.g., sodium acetate buffer containing EDTA and DTT) at pH 5.5, followed by dilution into an assay buffer at pH 6.0-7.5 to measure activity.
- **Procedure:**

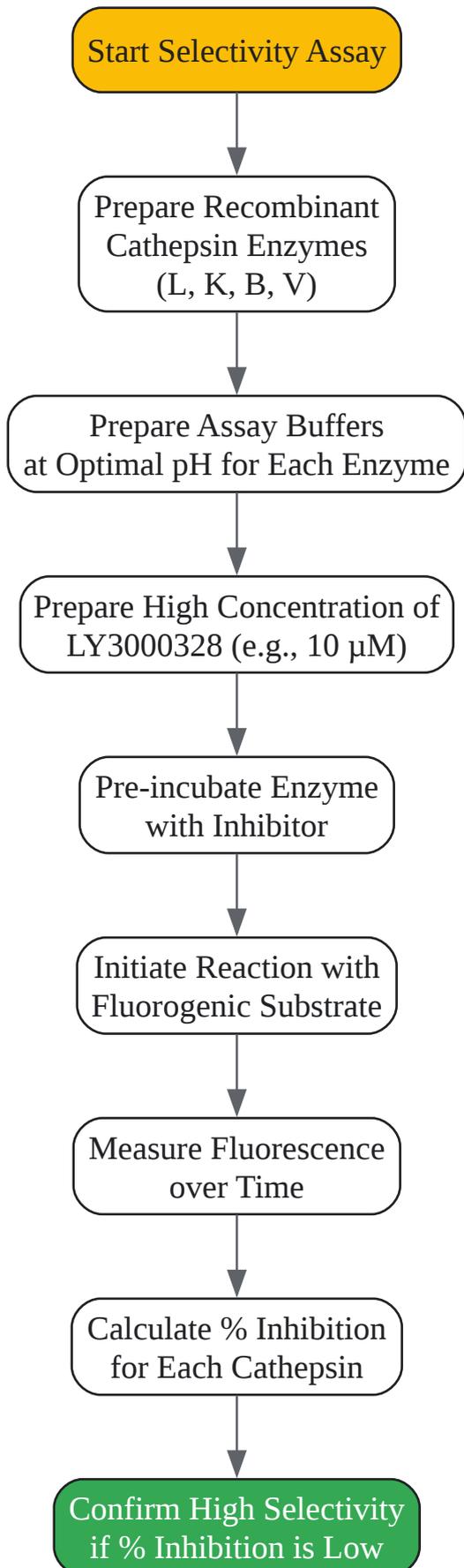
- Activate the pro-enzyme in activation buffer for 15-30 minutes.
- Pre-incubate the activated enzyme with varying concentrations of LY3000328 (e.g., a serial dilution from 0.1 nM to 10  $\mu$ M) in assay buffer for 10-15 minutes.
- Initiate the reaction by adding the fluorogenic substrate.
- Measure the increase in fluorescence (excitation  $\sim$ 380 nm, emission  $\sim$ 460 nm) continuously for 10-30 minutes using a plate reader.
- **Data Analysis:** Calculate the rate of substrate hydrolysis (RFU/sec) for each inhibitor concentration. Plot the percent inhibition versus the log of the inhibitor concentration to determine the  $IC_{50}$  value.

### Protocol 2: Enzyme Inhibition Assay for Selectivity Profiling

This protocol assesses selectivity against other cathepsins like Cat L, K, B, and V. [1]

- **Enzymes and Substrates:** Source recombinant forms of the off-target cathepsins and their respective optimal fluorogenic substrates.
- **Condition Optimization:** Use assay buffers at the optimal pH for each cathepsin (e.g., pH 5.5 for Cat L and K, pH 6.0 for Cat V, pH 6.5 for Cat B).
- **Procedure:**
  - Follow a similar pre-incubation and reaction initiation procedure as in Protocol 1.
  - Test a high concentration of LY3000328 (e.g., 10  $\mu$ M) against each off-target enzyme.
  - If minimal inhibition is observed at 10  $\mu$ M, the  $IC_{50}$  can be reported as ">10  $\mu$ M," confirming high selectivity.
- **Data Analysis:** Calculate the percent inhibition at a single high concentration or determine a full  $IC_{50}$  curve if significant inhibition is observed.

The following diagram illustrates the workflow for the selectivity profiling assay.



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## Troubleshooting FAQs

### Q1: My enzyme inhibition assay for CatS shows high background noise. What could be the cause?

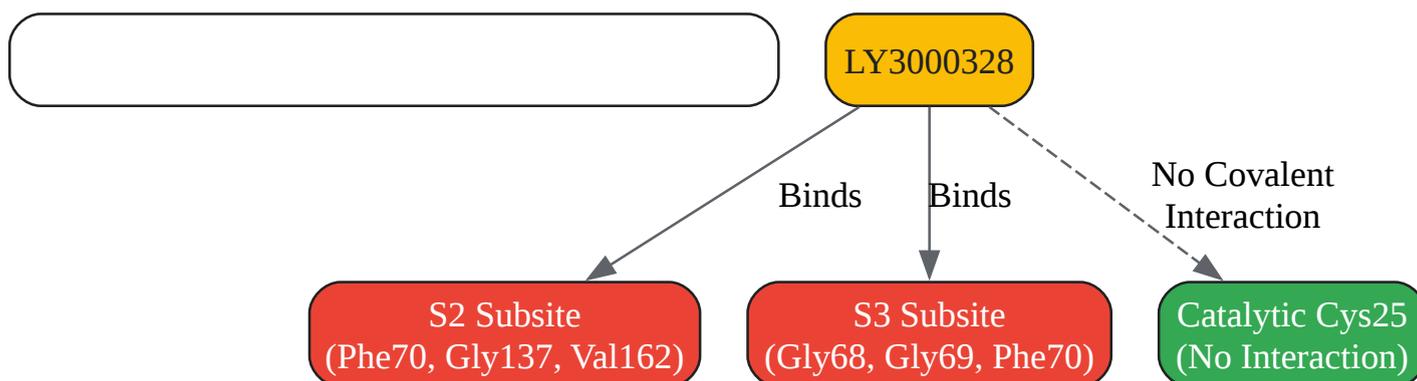
- A:** High background can be caused by several factors. Ensure the recombinant Cathepsin S is properly activated and free of contamination. Titrate the enzyme and substrate concentrations to find the optimal signal-to-noise ratio. Verify that the assay buffer pH is stable at 6.0-7.5, as CatS is active in this neutral range, unlike many other lysosomal cathepsins. [2]

### Q2: I am not observing the expected potency (IC<sub>50</sub>) with LY3000328 in my cellular assay. Why might this be?

- A:** First, confirm that your cellular model expresses CatS, which is common in antigen-presenting cells like macrophages and B-cells. [1] [2] Ensure the compound is prepared in fresh DMSO and that the final DMSO concentration in the assay is low (e.g., <0.1%) to maintain solubility. Consider running a counter assay to measure intracellular compound concentration, as efflux transporters could be reducing bioavailability. [1]

### Q3: How does the molecular structure of LY3000328 contribute to its selectivity?

- A:** LY3000328 is a noncovalent inhibitor that binds to the S2 and S3 subsites of CatS without interacting with the catalytic Cys25. The unique shape and amino acid composition (e.g., Phe70, Gly137, Val162) of the S2 and S3 pockets in CatS are critical for this high selectivity, as they differ from those in Cathepsins L, K, and V. [1] [2] The following diagram illustrates this binding mechanism.



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## References

1. Discovery of Cathepsin S Inhibitor LY3000328 for the ... [pmc.ncbi.nlm.nih.gov]

2. Advances in Cathepsin S Inhibition: Challenges and ... [mdpi.com]

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**Address:** Ontario, CA 91761, United States

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